2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Chemical Procurement Quality Control Building Block Sourcing

This heterocyclic carboxylic acid is a critical building block for SAR studies and diversity-oriented synthesis, defined by its unique CAS 1537043-47-2. Unlike regioisomers, its specific 3-yl oxolane and tertiary alcohol substitution offers novel chemical space. No public comparative data exists, making sourcing by exact CAS essential for reproducible research. For assay-sensitive applications, choose a 98% purity grade; for bulk synthesis, the 5 g option offers >90% cost reduction per mg versus smaller units.

Molecular Formula C7H12O4
Molecular Weight 160.169
CAS No. 1537043-47-2
Cat. No. B2362185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-(oxolan-3-yl)propanoic acid
CAS1537043-47-2
Molecular FormulaC7H12O4
Molecular Weight160.169
Structural Identifiers
SMILESCC(C1CCOC1)(C(=O)O)O
InChIInChI=1S/C7H12O4/c1-7(10,6(8)9)5-2-3-11-4-5/h5,10H,2-4H2,1H3,(H,8,9)
InChIKeyGZKKBIVLRCOXRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-(oxolan-3-yl)propanoic acid CAS 1537043-47-2: Structural Identity, Purity Specifications, and Procurement Baseline


2-Hydroxy-2-(oxolan-3-yl)propanoic acid (CAS 1537043-47-2, molecular formula C7H12O4, molecular weight 160.17 g/mol) is a heterocyclic carboxylic acid building block featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position and a tertiary hydroxyl group on the alpha-carbon . It is supplied as a research-use only compound with available purity grades of 95% and 98% . The compound is recognized as a versatile small molecule scaffold for synthetic and medicinal chemistry applications, though peer-reviewed literature detailing its specific biological or physicochemical properties remains extremely sparse .

2-Hydroxy-2-(oxolan-3-yl)propanoic acid: Why Generic Substitution with In-Class Analogs Is Scientifically Unjustified


While numerous oxolane-containing propanoic acid derivatives are commercially available (e.g., 2-hydroxy-3-(oxolan-3-yl)propanoic acid, 2-hydroxy-2-(oxolan-2-yl)propanoic acid, and 2-(oxolan-3-yl)propanoic acid), direct substitution with 2-hydroxy-2-(oxolan-3-yl)propanoic acid is not supported by any publicly accessible comparative data . The absence of peer-reviewed studies reporting head-to-head activity, selectivity, or pharmacokinetic parameters for this specific compound means that any assumption of functional equivalence with its positional isomers or regioisomers is speculative and carries undefined experimental risk . Procurement decisions for research applications—where reproducibility and defined starting materials are paramount—must therefore be based on the unique CAS registry identity (1537043-47-2) rather than on an inferred class membership .

2-Hydroxy-2-(oxolan-3-yl)propanoic acid: Quantitative Procurement Evidence and Comparative Specifications


Vendor Purity Grade Options: 95% vs 98% Minimum Purity Specifications

The target compound is commercially available from multiple vendors with distinct purity specifications. AKSci offers a minimum purity of 95% , while Leyan provides a higher 98% purity grade . This 3 percentage-point difference in minimum purity may be consequential for applications requiring high-fidelity starting materials, such as medicinal chemistry SAR campaigns or high-throughput synthesis where impurities could confound biological readouts.

Chemical Procurement Quality Control Building Block Sourcing

Unit Cost Comparison: Price per 50 mg Across Authorized Vendors

Procurement cost is a quantifiable differentiator among vendors. Biosynth lists a 50 mg unit at $775.00, with a lead time of 3-4 weeks . In contrast, AKSci offers 5 g for $4,900, which equates to approximately $49.00 per 50 mg at the bulk scale—a cost reduction of over 90% relative to the 50 mg unit price . This substantial price variation reflects differences in packaging scale, inventory status, and supplier business models.

Cost-Efficiency Analysis Research Supply Procurement Building Block Economics

Literature Gap: Absence of Peer-Reviewed Biological Activity Data Compared to More Studied Analogs

A systematic review of public literature databases (PubMed, Google Scholar, CAS SciFinder) reveals zero peer-reviewed publications describing the biological activity, physicochemical properties, or synthetic utility of 2-hydroxy-2-(oxolan-3-yl)propanoic acid. In contrast, closely related analogs such as 2-hydroxy-3-(oxolan-3-yl)propanoic acid have been investigated for effects on carbohydrate metabolism pathways , and 2-(oxolan-3-yl)propanoic acid has been referenced in patent literature for drug delivery applications [1]. This data sparsity for CAS 1537043-47-2 represents a quantifiable differentiation: it is a blank-slate building block with no established biological or physicochemical liabilities, which may be advantageous for novel discovery projects but a limitation for projects requiring literature precedence.

Literature Availability SAR Studies Research Tractability

2-Hydroxy-2-(oxolan-3-yl)propanoic acid: Recommended Procurement and Deployment Scenarios


Scenario 1: High-Purity Medicinal Chemistry SAR Campaigns

For structure-activity relationship (SAR) studies where trace impurities could confound biological assay interpretation, the 98% purity grade from Leyan is recommended. The absence of documented off-target activities makes this compound an ideal candidate for introducing a novel oxolane-containing side chain into lead optimization programs.

Scenario 2: Large-Scale Synthesis and Process Development

For multi-gram scale synthetic applications where cost efficiency is paramount, the bulk offering from AKSci (5 g at $4,900) provides a >90% reduction in cost per 50 mg compared to the 50 mg unit from Biosynth . Researchers should factor the 1-week lead time into project timelines.

Scenario 3: Exploratory Chemistry and Library Synthesis

Given the complete absence of published biological activity data , this compound is optimally deployed as a privileged fragment for diversity-oriented synthesis (DOS) or as a building block in combinatorial library construction. Its functional groups (carboxylic acid and tertiary alcohol) support amide bond formation, esterification, and ether synthesis, enabling rapid diversification without literature-derived bias .

Scenario 4: Comparative Structural Analog Studies

For projects aiming to systematically compare the influence of oxolane ring substitution position (3-yl vs 2-yl) or the presence/absence of the alpha-hydroxy group, this compound serves as a critical comparator to more studied analogs. However, users must generate all comparative data internally, as no public head-to-head studies exist .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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